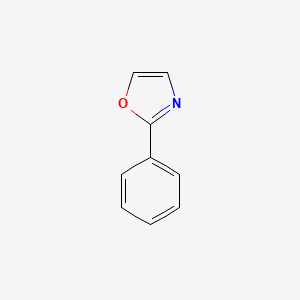

2-Phenyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCBPOPQTLHDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343355 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-88-8 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyloxazole and Its Derivatives

Classical Synthetic Approaches

The traditional syntheses of oxazoles are cornerstone reactions in heterocyclic chemistry, each offering a unique pathway to the oxazole (B20620) core from readily available starting materials.

Robinson-Gabriel Synthesis

Named after Sir Robert Robinson and Siegmund Gabriel, who described this reaction in 1909 and 1910, the Robinson-Gabriel synthesis is a fundamental method for preparing oxazoles. ijpsonline.comwikipedia.orgsynarchive.com The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgpharmaguideline.com

The process begins with the protonation of the keto group of the 2-acylamino-ketone, which facilitates an intramolecular attack by the amide oxygen, leading to a cyclized intermediate. ijpsonline.comijpsonline.com This intermediate then undergoes dehydration, typically promoted by a cyclodehydrating agent, to yield the final 2,5-disubstituted oxazole. ijpsonline.comijpsonline.comprezi.com Common dehydrating agents include sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride. ijpsonline.compharmaguideline.comijpsonline.com However, the use of these agents can sometimes lead to low yields. ijpsonline.comijpsonline.com An improvement in yield, up to 50-60%, has been observed when using polyphosphoric acid. ijpsonline.com A solid-phase version of this synthesis has also been developed, utilizing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. prezi.com

The required 2-acylamino-ketone precursors can be synthesized via the Dakin-West reaction. wikipedia.org The Robinson-Gabriel synthesis is particularly effective for producing 2,5-diaryloxazoles. ijpsonline.compharmaguideline.com

Table 1: Examples of Robinson-Gabriel Synthesis

| Starting Material (2-Acylamino-ketone) | Dehydrating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2-oxo-2-phenylethyl)benzamide | Sulfuric Acid | 2,5-Diphenyloxazole (B146863) | Moderate | cutm.ac.in |

| Acylated Aspartic Acid β-ester derivative | Phosphorus Oxychloride in DMF | Dual PPARα/γ agonist precursor | Not specified | wikipedia.org |

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method that produces 2,5-disubstituted oxazoles from the reaction of an aromatic aldehyde cyanohydrin with another aromatic aldehyde. ijpsonline.comprezi.comwikipedia.org The reaction is typically conducted in dry ether with the passage of anhydrous hydrogen chloride gas. prezi.comwikipedia.org

The mechanism commences with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. prezi.comwikipedia.org This intermediate then reacts with the aldehyde; the nitrogen's lone pair attacks the carbonyl carbon of the aldehyde. prezi.com Subsequent intramolecular SN2 attack and loss of a water molecule generate a chloro-oxazoline intermediate, which then eliminates HCl to form the aromatic 2,5-diaryloxazole. prezi.com The product often precipitates as a hydrochloride salt, which can be neutralized to the free base. prezi.comwikipedia.org While typically employing aromatic substrates, there are instances of aliphatic compounds being used. prezi.comwikipedia.org For example, the reaction of mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyloxazole. cutm.ac.in

Table 2: Key Features of the Fischer Oxazole Synthesis

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Aldehyde Cyanohydrin and an Aldehyde (usually aromatic) | wikipedia.org |

| Reagent | Anhydrous Hydrochloric Acid | wikipedia.org |

| Solvent | Dry Ether | prezi.comwikipedia.org |

| Product | 2,5-Disubstituted Oxazole | ijpsonline.comprezi.com |

| By-product | 2,5-bis(4-bromophenyl)-4-oxazolidinone (in specific cases) | wikipedia.org |

Erlenmeyer-Plochl Reaction for 2-Phenyloxazolones

The Erlenmeyer-Plochl reaction is a significant method for the synthesis of 2,5-disubstituted oxazol-5(4H)-ones, also known as azlactones. ijpsonline.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and sodium acetate (B1210297). ijpsonline.comwikipedia.orgchemeurope.com

The reaction begins with the cyclization of hippuric acid in the presence of acetic anhydride to form 2-phenyloxazol-5(4H)-one. wikipedia.orgchemeurope.com This intermediate possesses acidic protons at the C4 position and can react with an aldehyde (like benzaldehyde) in a Perkin-type condensation. wikipedia.orgwikidoc.org This condensation yields an azlactone. wikipedia.org The use of various bases, such as pyridine (B92270) or Hünig's base (DIPEA), has been explored to catalyze the reaction. lookchem.com Recent developments have also employed ionic liquids as an environmentally benign reaction medium. jocpr.com

These oxazolone (B7731731) products are stable intermediates and are valuable precursors for the synthesis of amino acids and other biologically active molecules. wikipedia.orgjocpr.com

Table 3: Erlenmeyer-Plochl Reaction Examples

| Aldehyde | N-Acylglycine | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Hippuric Acid | Acetic Anhydride, Sodium Acetate | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | 71% | jocpr.com |

| Various Aromatic Aldehydes | Hippuric Acid | Acetic Anhydride, DIPEA | Various 4-Arylidene-2-phenyl-5(4H)-oxazolones | Good | lookchem.com |

Van Leusen Synthesis

The Van Leusen oxazole synthesis, developed in 1972, is a versatile one-pot reaction for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govmdpi.com This method operates under mild, basic conditions. ijpsonline.commdpi.com TosMIC is a key reagent, possessing a reactive isocyanide carbon, an acidic methylene (B1212753) group, and a good leaving group (tosyl group). ijpsonline.comchemicalbook.com

The mechanism starts with the deprotonation of TosMIC by a base. wikipedia.org The resulting anion attacks the aldehyde carbonyl, followed by an intramolecular cyclization (a 5-endo-dig process) where the newly formed alkoxide attacks the isocyanide carbon. nih.govwikipedia.org This forms an oxazoline (B21484) intermediate. ijpsonline.comnih.gov The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which results in the formation of the aromatic 5-substituted oxazole. ijpsonline.comnih.govorganic-chemistry.org The reaction can also be extended to produce 4,5-disubstituted oxazoles by using aliphatic halides in a one-pot reaction with an aldehyde and TosMIC, often in an ionic liquid as the solvent. nih.govmdpi.com

Table 4: Scope of the Van Leusen Oxazole Synthesis

| Aldehyde | Other Reactants | Base | Product Type | Reference(s) |

|---|---|---|---|---|

| Various Aldehydes | TosMIC | K₂CO₃ | 5-Substituted Oxazoles | nih.govmdpi.com |

| Various Aldehydes | TosMIC, Aliphatic Halides | K₂CO₃ | 4,5-Disubstituted Oxazoles | nih.govmdpi.com |

Bredereck Reaction

The Bredereck reaction provides a route to oxazole derivatives through the reaction of α-haloketones with amides, particularly formamide. slideshare.netslideshare.netchemeurope.com This method is noted for its efficiency in synthesizing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The reaction is considered an efficient and economical process for oxazole synthesis. ijpsonline.com An improvement on this method involves using α-hydroxyketones as the starting material instead of α-haloketones. ijpsonline.com This approach is also referred to as the "formamide synthesis". researchgate.netresearchgate.net

Table 5: Characteristics of the Bredereck Reaction

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | α-Haloketone (or α-Hydroxyketone) and an Amide (e.g., Formamide) | ijpsonline.comslideshare.netslideshare.net |

| Product | Substituted Oxazole (e.g., 2,4-disubstituted) | ijpsonline.comijpsonline.com |

| Key Advantage | Efficient and economical route to certain oxazole derivatives | ijpsonline.com |

Synthesis from α-Haloketones and Amides

A general and widely used method for synthesizing substituted oxazoles is the reaction between α-haloketones and primary amides. cutm.ac.inbeilstein-journals.org This reaction is a straightforward cyclocondensation. It is a versatile approach for creating a variety of oxazole derivatives, including 2-amino-oxazoles when urea (B33335) is used as the amide component. cutm.ac.ineijppr.com The reaction typically proceeds by initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring. The synthesis can often be performed under mild conditions, sometimes using polyethylene (B3416737) glycol (PEG) as a non-ionic liquid medium, which can facilitate the reaction at room temperature without a catalyst. eijppr.com

Table 6: Synthesis of Oxazoles from α-Haloketones and Amides

| α-Haloketone | Amide/Urea | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | Urea | PEG 400, Room Temp | 2-Amino-4-phenyloxazole | Good | eijppr.com |

| α-Chloroketone | Urea | Not specified | 2-Aminooxazole derivative | Not specified | cutm.ac.in |

Modern and Catalytic Synthetic Strategies

Modern organic synthesis has increasingly relied on catalytic reactions to build complex molecular architectures with precision and efficiency. The synthesis of 2-phenyloxazole and its derivatives has benefited significantly from these advancements, with palladium, copper, and rhodium-based catalysts enabling novel and powerful transformations. These methods include cross-coupling reactions, C-H activation, intramolecular cyclizations, and asymmetric hydrogenations, often enhanced by technologies such as microwave irradiation.

Palladium-Catalyzed Reactions

Palladium catalysis stands as a cornerstone of modern cross-coupling chemistry, providing versatile pathways for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of oxazole synthesis, palladium-catalyzed reactions have been instrumental in the direct functionalization and construction of the oxazole ring.

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between organoboron compounds and organic halides or triflates. This reaction has been adapted for the synthesis of substituted oxazoles, allowing for the introduction of aryl or other substituents onto a pre-formed oxazole core. A common strategy involves the coupling of a bromooxazole with a boronic acid. sci-hub.se The utility of this approach has been demonstrated in parallel synthesis conditions to generate libraries of oxazole-containing compounds. sci-hub.se

A novel one-pot method combines the synthesis of a 5-(triazinyloxy)oxazole intermediate from carboxylic acids and amino acids, followed by a nickel- or palladium-catalyzed Suzuki-Miyaura coupling with boronic acids to yield 2,4,5-trisubstituted oxazoles. beilstein-journals.org Another approach involves preparing oxazoline-substituted potassium organotrifluoroborates, which then undergo efficient Suzuki-Miyaura cross-coupling with various aryl bromides. nih.gov This method uses a palladium acetate catalyst with a DavePhos ligand to produce oxazole-containing biaryl products in good yields. nih.gov

| Reactants | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Bromooxazoles and Organoboron derivatives | Not specified | Not specified | Not specified | Good | sci-hub.se |

| Oxazolinyl-substituted aryltrifluoroborate and Aryl bromides | 1 mol % Pd(OAc)₂ / 2 mol % DavePhos | Triethylamine (B128534) | Methanol (reflux) | Satisfactory | nih.gov |

| 5-(triazinyloxy)oxazole and Phenylboronic acid | NiCl₂(dppp) | K₃PO₄ | DME | Poor | beilstein-journals.org |

Direct C-H activation has emerged as a highly atom-economical strategy for molecular functionalization, avoiding the need for pre-functionalized starting materials. nih.gov Palladium catalysis is a key enabler of these transformations for oxazole synthesis. One versatile protocol uses a Pd(PPh₃)₄ catalyst for the direct arylation of oxazoles at the C-2 position with aryl bromides. organic-chemistry.org This method is regioselective and tolerates a wide range of functional groups. organic-chemistry.org

Furthermore, palladium-catalyzed intramolecular C-H heteroarylation has been used to synthesize fused tricyclic oxazolo[4,5-c]quinolines from 2-iodo-N-((2-phenyloxazol-4-yl)methyl)anilines. researchgate.net This process proceeds under mild, ligand-free conditions and demonstrates broad substrate scope and good functional group tolerance. researchgate.net These C-H activation strategies provide a streamlined route to structurally diverse oxazole derivatives. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling for Substituted Oxazoles

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysts offer a cost-effective and efficient alternative for synthesizing oxazole rings, primarily through the cyclization of enamide precursors. A room-temperature, copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization produces various 2,5-disubstituted oxazoles. nih.gov This method utilizes CuBr₂ with K₂S₂O₈ as the oxidant and is tolerant of aryl, vinyl, alkyl, and heteroaryl substituents. nih.gov

An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles involves the intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides. nih.govresearchgate.net These enamides are derived from the ring-opening of 2-phenyl-5-oxazolone precursors. nih.govresearchgate.net The optimal conditions for this cyclization were found to be CuI as the catalyst and Cs₂CO₃ as the base in DMF at 90 °C. researchgate.net In some contexts, the this compound structure itself can serve as an excellent directing group in copper-catalyzed ortho-C–H functionalization of arylamides. beilstein-journals.org

Rh-Catalyzed Asymmetric Hydrogenation in this compound Derivative Synthesis

Rhodium-catalyzed asymmetric hydrogenation is a premier method for creating stereocenters with high enantioselectivity. wiley-vch.dersc.org While direct hydrogenation of the oxazole ring is uncommon, this strategy is pivotal in synthesizing chiral derivatives from related unsaturated precursors, such as oxazolones. The enantioselective hydrogenation of 2-oxazolones provides access to optically active 2-oxazolidinones, which are valuable chiral auxiliaries and structural motifs in pharmaceuticals. nih.govrsc.org

A notable precedent involves the rhodium-catalyzed asymmetric hydrogenation of 4-aryl substituted 2-oxazolones, which yields the corresponding chiral 2-oxazolidinones. nih.gov Although this specific example yields products with moderate enantioselectivities, it highlights the potential of using rhodium catalysis to introduce chirality into the broader family of oxazole-related heterocycles. nih.gov The development of more effective rhodium complexes and chiral phosphorus ligands continues to expand the capabilities of this synthetic approach. wiley-vch.de

Microwave-Assisted Synthesis of 2-Phenyloxazolones

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions. nih.govresearchgate.net This technology has been effectively applied to the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives. mdpi.com

In a typical procedure, an appropriate aldehyde or ketone is condensed with hippuric acid in the presence of acetic anhydride. mdpi.com The reaction is conducted under solvent-free conditions and catalyzed by environmentally benign catalysts like dodecatungstophosphoric acid (H₃PW₁₂O₄₀), samarium, or ruthenium(III) chloride. mdpi.com The paste-like reaction mixture is irradiated in a microwave oven, leading to high yields of the desired 2-phenyloxazolones in significantly shorter reaction times compared to conventional heating methods. mdpi.com

| Aldehyde Reactant | Catalyst | Microwave Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | H₃PW₁₂O₄₀ | 2.5 | 92 | mdpi.com |

| Benzaldehyde | RuCl₃ | 3.5 | 88 | mdpi.com |

| Benzaldehyde | Sm | 4.0 | 85 | mdpi.com |

| 4-Chlorobenzaldehyde | H₃PW₁₂O₄₀ | 3.0 | 90 | mdpi.com |

| 4-Methoxybenzaldehyde | H₃PW₁₂O₄₀ | 3.5 | 89 | mdpi.com |

Regioselective Functionalization and Derivatization

The functionalization of the pre-formed oxazole ring is a key strategy for generating diverse derivatives.

Halogen Dance Reactions on Oxazoles

The halogen dance reaction, a base-induced halogen migration, has been successfully applied to the oxazole system for the first time on 5-bromo-2-phenyloxazole (B1271533). thieme-connect.comthieme-connect.com This methodology allows the halogen to migrate from the C5 to the less accessible C4 position, with simultaneous introduction of an electrophile at the now vacant C5 position. thieme-connect.com The reaction is typically promoted by a strong base like lithium diisopropylamide (LDA) at low temperatures. thieme-connect.comthieme-connect.com This process begins with the lithiation at the C4 position, which then triggers a cascade of metal-halogen exchanges, ultimately forming a 5-lithio-4-bromo intermediate that can be trapped by various electrophiles. thieme-connect.com This provides a convenient route to various 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives, which are valuable intermediates for further functionalization. thieme-connect.comthieme-connect.comresearchgate.net

Table 2: Halogen Dance Reaction on 5-Bromo-2-phenyloxazole

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| H2O | 4-Bromo-2-phenyloxazole | Traces | thieme-connect.com |

| C2Cl6 | 4-Bromo-5-chloro-2-phenyloxazole | 65 | thieme-connect.com |

| I2 | 4-Bromo-5-iodo-2-phenyloxazole | 72 | thieme-connect.com |

| TMSCl | 4-Bromo-5-(trimethylsilyl)-2-phenyloxazole | 85 | thieme-connect.com |

| Benzaldehyde | (4-Bromo-2-phenyloxazol-5-yl)phenylmethanol | 78 | thieme-connect.com |

Metal-Halogen Exchange Strategies

Metal-halogen exchange is a powerful tool for the regioselective functionalization of halo-oxazoles. Lithiation of halo-oxazoles, often using organolithium reagents like n-butyllithium or t-butyllithium, generates lithiated oxazole species that can react with various electrophiles. sci-hub.segla.ac.uk For instance, direct lithiation of oxazole occurs at the C2 position. sci-hub.se Subsequent reaction with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) yields 2-bromooxazole. sci-hub.se

If the C2 position is blocked, lithiation typically occurs at the C5 position. williams.edu For example, this compound can be lithiated and then brominated to give 5-bromo-2-phenyloxazole in high yield. sci-hub.se Metallation at the C4 position is less common via direct deprotonation and is often achieved through a metal-halogen exchange on a 4-halooxazole. gla.ac.uk The resulting organometallic intermediates can then be used in cross-coupling reactions, such as Stille or Suzuki-Miyaura couplings, to introduce aryl or other substituents. researchgate.netresearchgate.net For example, the bromine at the C4 position of 5-substituted 4-bromo-2-phenyloxazoles offers a handle for subsequent functionalization via metal-halogen exchange or metal-assisted cross-coupling reactions, paving the way to fully substituted oxazoles. thieme-connect.com

Nucleophilic Ring Opening and Subsequent Cyclization

The oxazole ring, particularly in the form of oxazol-5(4H)-ones (azlactones), is susceptible to nucleophilic attack, which can lead to ring-opening. researchgate.net This reactivity can be harnessed for the synthesis of more complex, substituted oxazoles. A common strategy involves the nucleophilic ring-opening of a precursor like 4-bis(methylthio)methylene-2-phenyloxazol-5-one. acs.orgacs.org This compound reacts with various nucleophiles such as alkoxides, amines, or Grignard reagents, leading to the formation of acyclic intermediates. acs.orgresearchgate.netacs.org These intermediates, which are often functionalized enamides, can then undergo subsequent intramolecular cyclization to form highly substituted 2-phenyloxazoles. acs.orgresearchgate.netacs.org For example, copper-catalyzed intramolecular cyclization of β-(methylthio)enamides, obtained from the ring-opening of a 2-phenyl-5-oxazolone precursor, provides an efficient route to 2-phenyl-4,5-substituted oxazoles. researchgate.net Similarly, using silver carbonate as a catalyst can promote the 5-endo cyclization of the acyclic adducts. acs.orgijpsonline.com This sequential ring-opening and cyclization strategy allows for the introduction of diverse functionalities at the C4 and C5 positions of the this compound core. acs.orgresearchgate.net

Functionalization via Alkylation and Acylation

Direct alkylation and acylation of the oxazole ring provide routes to introduce further substituents. The acidity of the oxazole ring protons follows the order C2 > C5 > C4. tandfonline.com Lithiation of 2,4-disubstituted oxazoles, such as 2-methyl-4-phenyloxazole, can lead to a mixture of products. williams.edu However, the regioselectivity of alkylation can be controlled by the choice of base. Using n-BuLi or LDA followed by an electrophile like methyl triflate predominantly leads to alkylation at the C5 position. williams.edu Conversely, using lithium diethylamide can reverse this selectivity, favoring alkylation at the C2-methyl group. williams.edu This is attributed to the ability of diethylamine (B46881) to mediate the equilibration of the lithiated intermediates. williams.edu

Acylation of the oxazole ring is also possible. While Friedel-Crafts acylation is often unsuccessful due to complexation of the Lewis acid with the ring nitrogen, other methods are available. gla.ac.uk For instance, 4-acyl-5-(methylthio)-2-phenyloxazoles can be synthesized through the ring-opening of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with Grignard reagents, followed by intramolecular cyclization. acs.org

Synthesis of 2-Phenyl-4,5-Disubstituted Oxazoles

Various methods are available for the synthesis of 2-phenyl-4,5-disubstituted oxazoles. One approach involves the copper-catalyzed two-step synthesis starting from a 4-bis(methylthio)methylene-2-phenyloxazol-5-one template. ijpsonline.com This involves a nucleophilic ring-opening to form an N-benzoyl-β,β-bis(methylthio)enamide, which is then cyclized using silver carbonate to yield 2-phenyl-5-(methylthio)-4-substituted oxazoles. ijpsonline.com

Another strategy is the halogen dance reaction on 5-bromo-2-phenyloxazole, which allows for the introduction of a substituent at the C5 position and a bromine atom at the C4 position, creating a 4,5-disubstituted pattern. thieme-connect.comthieme-connect.com These 4-bromo-5-substituted-2-phenyloxazoles can be further modified. thieme-connect.com Additionally, solar photo-thermochemical methods have been developed for the synthesis of 4-bromo-2,5-disubstituted oxazoles from N-arylethylamides. The synthesis of 2-phenyl-4,5-dihalooxazoles is also an important route, as the halogens can be selectively replaced in subsequent cross-coupling reactions to build more complex structures. sci-hub.se

Synthesis of 2,4,5-Trisubstituted Oxazoles

The synthesis of 2,4,5-trisubstituted oxazoles is a significant area of focus in organic chemistry due to the prevalence of this scaffold in a wide array of biologically active natural products and pharmaceutical agents. nih.govrsc.org The ability to introduce a variety of substituents at the 2, 4, and 5 positions allows for the efficient generation of structural diversity, making these compounds attractive for drug discovery. nih.gov Consequently, numerous synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed and multicomponent strategies.

A primary approach involves the cyclization of acyclic precursors, such as the well-established Robinson-Gabriel synthesis, which utilizes α-acylaminoketones. nih.govwikipedia.org Other strategies include the functionalization of a pre-existing oxazole core and multicomponent reactions that assemble the ring from simple starting materials in a single step. nih.govbeilstein-journals.org These methods aim to provide efficient, atom-economical, and versatile routes to this important class of heterocycles. rsc.orgnih.gov

Copper-Catalyzed Oxidative Annulation

A facile and solvent-free method for synthesizing 2,4,5-trisubstituted oxazoles involves the copper-catalyzed aerobic oxidative annulation of α-methylene ketones and benzylamines. acs.orgorganic-chemistry.org This approach is noteworthy for its efficiency and use of molecular oxygen as the oxidant. acs.orgacs.org The reaction proceeds under mild temperature conditions, typically around 50 °C, using a copper(I) iodide (CuI) catalyst and triethylamine (Et3N) as a base. organic-chemistry.orgacs.org This cascade reaction involves the functionalization of one sp² and two sp³ carbons, the abstraction of six hydrogen atoms, and the formation of both C–O and C–N bonds. acs.org Mechanistic studies suggest the reaction proceeds through the formation of a keto-imine intermediate. organic-chemistry.orgacs.org

The general procedure involves stirring a mixture of an α-methylene ketone, a benzylamine (B48309) derivative, triethylamine, and copper(I) iodide under a molecular oxygen atmosphere. acs.org This method has been successfully applied to synthesize a variety of 2,4,5-triarylated oxazoles in good yields. organic-chemistry.org

| α-Methylene Ketone (1 equiv) | Benzylamine (2 equiv) | Catalyst (30 mol%) | Base (3 equiv) | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Phenylacetophenone | Benzylamine | CuI | Et₃N | O₂, 50 °C, 24 h | 2,4,5-Triphenyloxazole | 76% |

| 2-Phenylacetophenone | 3-Chlorobenzylamine | CuI | Et₃N | O₂, 50 °C, 24 h | 2-(3-Chlorophenyl)-4,5-diphenyloxazole | 77% |

Gold-Catalyzed Tandem Reactions

A one-pot, multicomponent synthesis of 2,4,5-trisubstituted oxazoles has been developed utilizing a cationic gold(I) catalyst. rsc.orgnih.gov This atom- and step-economical process combines an amide, an aldehyde, and an alkyne, with water being the only theoretical byproduct. rsc.org The reaction is typically catalyzed by a combination of triphenylphosphinegold(I) chloride (Ph₃PAuCl) and a silver salt, such as silver triflate (AgOTf), in a solvent like toluene. nih.gov

The reaction tolerates a wide range of functional groups on all three starting components. nih.gov Aromatic and aliphatic aldehydes, as well as various amides and alkynes, can be used to generate a diverse library of oxazoles in good to excellent yields. nih.gov The proposed mechanism involves an initial A³-coupling (aldehyde-alkyne-amine), followed by a gold-assisted 5-exo-dig cyclization and subsequent tautomerization to form the aromatic oxazole ring. nih.govrsc.org

| Amide (1 equiv) | Aldehyde (1.5 equiv) | Alkyne (1.5 equiv) | Catalyst (10 mol% Ph₃PAuCl, 20 mol% AgOTf) | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Benzamide (B126) | Cyclohexanecarboxaldehyde | Phenylacetylene | Ph₃PAuCl/AgOTf | Toluene, 6 h | 2-Phenyl-4-cyclohexyl-5-phenyloxazole | 95% |

| Benzamide | Benzaldehyde | Phenylacetylene | Ph₃PAuCl/AgOTf | Toluene, 6 h | 2,4,5-Triphenyloxazole | 85% |

| 4-Chloronicotinamide | Cyclohexanecarboxaldehyde | Phenylacetylene | Ph₃PAuCl/AgOTf | Toluene, 6 h | 4-Chloro-2-(4-cyclohexyl-5-phenyloxazol-2-yl)pyridine | 62% |

| Acetamide | Cyclohexanecarboxaldehyde | Phenylacetylene | Ph₃PAuCl/AgOTf | Toluene, 6 h | 2-Methyl-4-cyclohexyl-5-phenyloxazole | 55% |

Robinson-Gabriel and Related Methodologies

The Robinson-Gabriel synthesis is a classic method involving the cyclodehydration of 2-acylamino-ketones, often using strong acids like concentrated sulfuric acid. nih.govwikipedia.org Modern variations have improved the versatility and efficiency of this approach.

One such advancement is a one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone template. acs.orgidexlab.com This method combines aluminum chloride (AlCl₃) as a Lewis acid for the Friedel-Crafts reaction with an aromatic nucleophile, and a strong acid like trifluoromethanesulfonic acid for the subsequent Robinson-Gabriel cyclodehydration. wikipedia.org

Another innovative approach is a tandem Ugi/Robinson-Gabriel sequence. nih.govresearchgate.net This multicomponent reaction uses an ammonia (B1221849) equivalent (e.g., 2,4-dimethoxybenzylamine), an arylglyoxal, a carboxylic acid, and an isonitrile. nih.gov The resulting Ugi intermediate is then treated with concentrated sulfuric acid, which facilitates both deprotection and the final Robinson-Gabriel cyclodehydration to yield the 2,4,5-trisubstituted oxazole. nih.gov

| Arylglyoxal | Carboxylic Acid | Isonitrile | Amine | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylglyoxal | Acetic Acid | tert-Butyl isocyanide | 2,4-Dimethoxybenzylamine | 1. MeOH, rt, 24h; 2. H₂SO₄, 60 °C, 2h | N-tert-Butyl-2-methyl-5-phenyloxazole-4-carboxamide | 72% |

Other Notable Synthetic Methods

Several other effective strategies for constructing 2,4,5-trisubstituted oxazoles have been reported:

One-Pot Oxazole Synthesis/Suzuki-Miyaura Coupling : This method involves the formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid and an amino acid using a dehydrative condensing reagent (DMT-MM). beilstein-journals.orgnih.gov This intermediate then undergoes a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to install the third substituent, affording the final product in good yields. nih.govbeilstein-journals.orgnih.gov

Tin(IV) Chloride-Mediated Synthesis : This reaction utilizes trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and nitriles in the presence of tin(IV) chloride to produce 2,4,5-trisubstituted oxazoles in good to excellent yields. rsc.org

Ynamide-Based Synthesis : A protocol using ynamides, N-iodosuccinimide (NIS), and water in the presence of ytterbium(III) triflate (Yb(OTf)₃) allows for the regioselective synthesis of highly substituted oxazoles. acs.org The reaction proceeds through hydroamidation and iodo-imidation of the ynamide. acs.org

Tandem Passerini/Aza-Wittig Reaction : This one-pot sequence starts with α-azidocinnamaldehydes, acids, and isocyanides to form a Passerini adduct. thieme-connect.com A subsequent Staudinger/intramolecular aza-Wittig reaction followed by isomerization yields the 2,4,5-trisubstituted oxazoles. thieme-connect.com

Copper-Catalyzed Cyclization of Enamides : An efficient two-step synthesis has been developed where functionalized β-(methylthio)enamides undergo an intramolecular copper-catalyzed cyclization. nih.govacs.org These enamide precursors are readily obtained from the ring-opening of 2-phenyl-5-oxazolone derivatives. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 2 Phenyloxazole

Cycloadditionsreaktionen

Cycloadditionsreaktionen sind eine wichtige Klasse von pericyclischen Reaktionen, bei denen zwei oder mehr ungesättigte Moleküle zu einem cyclischen Addukt reagieren und dabei π-Bindungen in σ-Bindungen umwandeln. Der Oxazolring in 2-Phenyloxazol kann je nach Reaktionspartner und Bedingungen als Dien, Dienophil oder Dipolarophil fungieren.

Die Diels-Alder-Reaktion ist eine [4+2]-Cycloaddition, die typischerweise zwischen einem konjugierten Dien und einem Dienophil stattfindet. Der Oxazolring selbst kann als Azadienkomponente fungieren.

Bei einer Normal-Electron-Demand-Diels-Alder-Reaktion reagiert ein elektronenreiches Dien mit einem elektronenarmen Dienophil. libretexts.org Unsubstituiertes 2-Phenyloxazol ist im Allgemeinen nicht reaktiv genug, um als Dienophil in diesen Reaktionen zu fungieren. Durch die Einführung einer elektronenziehenden Gruppe am Oxazolring kann seine Reaktivität jedoch erheblich gesteigert werden.

Ein bemerkenswertes Beispiel ist 4-Nitro-2-phenyloxazol. rsc.orgrsc.org Die Nitrogruppe an Position 4 des Oxazolrings senkt die Energie des niedrigsten unbesetzten Molekülorbitals (LUMO) des Moleküls und macht die C(4)-C(5)-Doppelbindung elektrophiler. Dadurch kann es als Dienophil in [4+2]-Cycloadditionsprozessen mit elektronenreichen Dienen agieren. researchgate.net

Die Reaktion von 4-Nitro-2-phenyloxazol mit 2,3-Dimethylbuta-1,3-dien in Chloroform bei 110 °C führt zur Bildung eines Dihydrobenzoxazols und des entsprechenden aromatischen Derivats. Die Reaktion verläuft über ein primäres Cycloaddukt, aus dem Salpetrige Säure (HNO₂) eliminiert wird.

| Dien | Reaktionsbedingungen | Produkte | Ausbeute (%) |

| 2,3-Dimethylbuta-1,3-dien | Chloroform, 110 °C | 4,5-Dimethyl-7-nitro-2-phenyl-2,3-dihydrobenzoxazol | 71 |

| 4,5-Dimethyl-2-phenylbenzoxazol | 13 | ||

| Cyclohexa-1,3-dien | Chloroform, 110 °C | Tricyclische Dihydrooxazole (Diastereomere) | 33 und 30 |

| Daten basieren auf der Reaktion von 4-Nitro-2-phenyloxazol. |

Bei der Inverse-Electron-Demand-Diels-Alder-Reaktion (IEDDA) wird die elektronische Anforderung umgekehrt: Ein elektronenarmes Dien reagiert mit einem elektronenreichen Dienophil. sigmaaldrich.comwikipedia.org In diesem Szenario fungiert der Oxazolring, wie 2-Phenyloxazol, als elektronenreiche Komponente (Nukleophil). researchgate.net

Oxazole (B20620) können als Nukleophile in IEDDA-Reaktionen mit elektronenarmen Carbo- und Heterodienpartnern eintreten. Beispielsweise reagieren 2-Amino-4-aryloxazole als Dienophile mit elektronenarmen 1,2,4-Triazinen als Diene. researchgate.net Diese Reaktion führt zur Bildung von 2,2'-Bipyridin-3-olen nach einer Sequenz aus Cycloaddition und anschließender Eliminierung und Umlagerung. researchgate.net Diese Reaktionen sind besonders nützlich für die Synthese hochsubstituierter heterocyclischer Verbindungen. sigmaaldrich.com

Photochemisch induzierte Cycloadditionen zwischen Carbonylverbindungen und Alkenen, bekannt als Paternò-Büchi-Reaktion, sind ein effizienter Weg zur Synthese von Oxetanen. beilstein-journals.org Oxazole können anstelle von einfachen Alkenen in diesen Reaktionen verwendet werden, was zu komplexen polycyclischen Strukturen führt. mdpi.com

Die Photoreaktion von 2-Phenyloxazol-Derivaten mit Carbonylverbindungen wie N-Acetylisatin (IS), einem cyclischen α-Diketon, kann je nach den Substituenten am Oxazolring unterschiedliche Wege einschlagen. mdpi.comresearchgate.net

[4+4]-Cycloaddition: Bei der Reaktion von 4-Phenyloxazol mit IS wurde ein Produkt isoliert, das aus einer [4+4]-Cycloaddition resultiert, mit einer Ausbeute von bis zu 97 %. mdpi.comresearchgate.net Hierbei fungiert die 2-Azadien-Einheit des Oxazols als 4π-Komponente. researchgate.net

[2+2]-Cycloaddition: Im Gegensatz dazu reagieren andere Oxazole, wie 2,4,5-Trimethyloxazol, ausschließlich über einen [2+2]-Cycloadditionspfad, um bicyclische Oxetane zu bilden. mdpi.com

Die Chemoselektivität dieser Reaktionen wird durch sterische und elektronische Effekte der Substituenten am Oxazolring gesteuert. mdpi.comresearchgate.net Die gebildeten Oxetane sind oft thermisch oder säurelabil und können zu β-Hydroxy-α-aminosäure-Derivaten hydrolysiert werden. mdpi.com

Bei 1,3-dipolaren Cycloadditionen reagiert ein 1,3-Dipol mit einem Dipolarophil zu einem fünfgliedrigen Heterocyclus. Der Oxazolring selbst oder seine Derivate können als Dipolarophile fungieren. Ein Beispiel ist die Reaktion von 4-Benzyliden-2-phenyloxazol-5(4H)-on mit C-Aryl-N-phenylnitronen, die unter Rückfluss in Toluol zu Cycloaddukten führt. researchgate.net

Nitril-Ylide sind reaktive 1,3-dipolare Intermediate, die an Cycloadditionen teilnehmen können. Eine wichtige Synthesemethode für 2-Phenyloxazol und seine Derivate beinhaltet die Bildung eines Nitril-Ylids, gefolgt von einer intramolekularen 1,5-Cyclisierung. oup.com

Diese Nitril-Ylide können durch die Rhodium(II)-acetat-katalysierte Reaktion von α-Diazocarbonylverbindungen mit Nitrilen wie Benzonitril erzeugt werden. oup.comoup.com Das intermediäre Nitril-Ylid steht im Wettbewerb zwischen der intramolekularen 1,5-Cyclisierung, die zum Oxazol führt, und der intermolekularen 1,3-dipolaren Cycloaddition mit einem externen Dipolarophil. oup.com

| Diazoverbindung | Dipolarophil | Produkte | Ausbeute (%) |

| p-Chlor-α-diazoacetophenon | Dimethylacetylendicarboxylat (DMAD) | 5-(p-Chlorphenyl)-2-phenyloxazol | 63 |

| Dimethyl-2-(p-chlorbenzoyl)-5-phenylpyrrol-3,4-dicarboxylat | 11 | ||

| Daten basieren auf der Rh₂(OAc)₄-katalysierten Reaktion in Benzonitril. oup.com |

Ein alternativer Weg zur Erzeugung eines Nitril-Ylids ist die Photolyse von 2-Vinyl-2H-azirinen. Die photochemische Spaltung der C-C-Bindung des Azirinrings führt zu einem Nitril-Ylid, das anschließend zu 2-Phenyloxazol cyclisiert. arkat-usa.org Auch Gold-katalysierte intramolekulare Cyclisierungen von N-Propargylamiden können über Nitril-Ylid-Intermediate verlaufen, um substituierte 2-Phenyloxazole zu bilden. acs.org

Tabelle der erwähnten chemischen Verbindungen

| Name der Verbindung | Chemische Formel | Rolle/Kontext |

| 2-Phenyloxazol | C₉H₇NO | Hauptgegenstand des Artikels |

| 4-Nitro-2-phenyloxazol | C₉H₆N₂O₃ | Elektrophiles Dienophil |

| 2,3-Dimethylbuta-1,3-dien | C₆H₁₀ | Dien |

| Cyclohexa-1,3-dien | C₆H₁₀ | Dien |

| Salpetrige Säure | HNO₂ | Eliminiertes Molekül |

| 1,2,4-Triazine | C₃H₃N₃ (Grundgerüst) | Elektronenarmes Dien |

| 2-Amino-4-aryloxazole | Variiert | Elektronenreiches Dienophil |

| N-Acetylisatin (IS) | C₁₀H₇NO₃ | Carbonylverbindung (Photoreaktion) |

| Oxetan | C₃H₆O (Grundgerüst) | Produkt der [2+2]-Cycloaddition |

| 4-Benzyliden-2-phenyloxazol-5(4H)-on | C₁₆H₁₁NO₂ | Dipolarophil |

| C-Aryl-N-phenylnitron | Variiert | 1,3-Dipol |

| Nitril-Ylid | R-C≡N⁺-C⁻R₂ (allgemein) | Reaktives Zwischenprodukt |

| α-Diazocarbonylverbindung | R-CO-CHN₂ (allgemein) | Carbenoid-Vorläufer |

| Benzonitril | C₇H₅N | Reagenz zur Nitril-Ylid-Bildung |

| Rhodium(II)-acetat | Rh₂(OAc)₄ | Katalysator |

| Dimethylacetylendicarboxylat (DMAD) | C₆H₆O₄ | Dipolarophil |

| 2-Vinyl-2H-azirin | C₄H₅N (Grundgerüst) | Vorläufer für Nitril-Ylid |

| N-Propargylamid | Variiert | Vorläufer für Cyclisierung |

1,3-Dipolar Cycloaddition Reactions

Nitrile Imine Cycloaddition

Nitrile imines are reactive 1,3-dipoles that can be generated in situ from sources like hydrazonoyl chlorides or through the oxidation of hydrazones. researchgate.netmdpi.com These intermediates readily participate in [3+2] cycloaddition reactions with dipolarophiles. researchgate.netmdpi.com In the context of this compound derivatives, these cycloadditions offer a pathway to more complex heterocyclic systems.

For instance, Ni(II)-chiral DBFOX/Ph-catalyzed asymmetric 1,3-dipolar cycloadditions of nitrile imines to N-α,β-unsaturated acylpyrazoles have been shown to produce optically active tetrasubstituted dihydropyrazole cycloadducts. sioc-journal.cn These reactions proceed with high yields and excellent enantioselectivities. sioc-journal.cn While not directly involving the this compound ring as the dipolarophile, this research highlights the utility of chiral oxazoline-containing ligands in controlling the stereochemistry of nitrile imine cycloadditions. sioc-journal.cndntb.gov.ua The mechanism involves the coordination of the Lewis acidic Ni(II) complex to the dipolarophile, which then reacts with the in situ-generated nitrile imine. sioc-journal.cn

Table 1: Examples of Nitrile Imine Cycloaddition Reactions This table is for illustrative purposes and showcases reactions involving nitrile imines, a key reactant class discussed.

| Dipolarophile | Nitrile Imine Source | Catalyst/Conditions | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-α,β-unsaturated acylpyrazoles | Hydrazonyl chlorides | Ni(II)-DBFOX/Ph, Base | Chiral dihydropyrazoles | Up to 97% | Up to 97.5% | sioc-journal.cn |

| Alkenes and Alkynes | Hydrazones | Oxone-KBr, Base | Pyrazolines/Pyrazoles | Not specified | Not applicable | researchgate.net |

Ring-Opening Reactions

The oxazole ring, while aromatic, can undergo cleavage under various conditions, including nucleophilic attack (particularly on activated derivatives like oxazolones), photochemical excitation, and thermolysis.

2-Phenyloxazol-5(4H)-ones, also known as azlactones, are particularly susceptible to nucleophilic attack at the C-5 carbonyl carbon. nih.gov This reactivity is due to the electrophilic nature of the carbonyl group within the strained ring. The reaction opens the oxazole ring and provides a versatile method for synthesizing a variety of compounds, such as α-amino acids, peptides, and other heterocyclic structures. nih.govresearchgate.netajrconline.org

The mechanism involves the attack of a nucleophile (e.g., amines, alcohols, or water) on the C-5 carbonyl. nih.govajrconline.org This leads to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond (C5-O1) and opening the ring to form an N-acylamino acid derivative. nih.gov For example, the reaction of 4-substituted-2-phenyloxazol-5(4H)-ones with secondary amines like morpholine (B109124) or piperazine (B1678402) yields the corresponding benzamides in good yields. nih.gov

Quaternary substituted oxazolones also undergo nucleophilic ring-opening to produce quaternary α-amino acid derivatives. ajrconline.org

Upon UV irradiation, this compound can undergo skeletal rearrangement. researchgate.net The photolysis of this compound in solvents like benzene (B151609) or cyclohexane (B81311) leads to the formation of 3-phenyl-2H-azirine-2-carbaldehyde and 4-phenyloxazole (B1581195). researchgate.net This transformation is believed to proceed through a ring-contraction–ring-expansion sequence. researchgate.net

The initial photochemical step is often the cleavage of the weakest bond in the ring, the O1-C2 bond, to form a nitrile ylide intermediate. arkat-usa.orgresearchgate.net This highly reactive intermediate can then undergo various intramolecular cyclizations and rearrangements. arkat-usa.org Theoretical studies suggest that excitation to the ππ* state is followed by evolution to a dissociative πσ* state, which facilitates the ring-opening process. acs.org The dynamics of this opening for oxazole are calculated to occur within approximately 85 femtoseconds, though it is slower than in isoxazole (B147169) due to a small energy barrier. acs.org

A novel photochemical rearrangement has also been observed in diarylethenes containing both oxazole and benzene rings, which leads to polyaromatic systems through a process that includes a lateral oxazole ring-opening step. nih.gov

Thermolysis of oxazoles can also induce ring-opening. Similar to photochemical processes, thermal reactions can generate nitrile ylide intermediates from 2-acyl-2H-azirines, which are themselves isomers of oxazoles. researchgate.net 2H-Azirines, being highly strained, can isomerize to various heterocycles under thermal conditions. mdpi.com The thermolysis of vinyl azides is a common method for preparing 2H-azirines, which can then rearrange to form oxazoles. arkat-usa.org This indicates a thermally accessible pathway exists for the interconversion and ring-opening of these isomeric systems.

Photo-Induced Ring Opening

Substitution Reactions

The oxazole ring is an electron-deficient heterocycle, making electrophilic substitution reactions challenging compared to more electron-rich systems like imidazole (B134444). scribd.comnoteskarts.com However, substitution is possible, with the preferred site of attack being the C-5 position, followed by C-4. scribd.comclockss.org The C-2 position is the least reactive due to the inductive effects of the adjacent oxygen and nitrogen atoms. clockss.org

The presence of activating, electron-donating groups on the ring facilitates electrophilic attack. scribd.comclockss.org For this compound, the phenyl group at C-2 is deactivating for substitutions on the oxazole ring itself. Direct nitration of the oxazole ring with standard nitrating mixtures (HNO₃/H₂SO₄) is often difficult because the basic nitrogen atom is protonated, forming a highly electron-deficient oxazolium cation which deactivates the ring towards electrophiles. clockss.org

Despite this, specific examples exist. Bromination of this compound, for instance, yields 5-bromo-2-phenyloxazole (B1271533). scribd.com In another case, nitration of this compound was reported to furnish (p-nitrophenyl)oxazole, indicating that under certain conditions, substitution occurs on the phenyl ring rather than the oxazole ring. scribd.com However, for oxazoles with activating groups, such as a dimethylamino group, nitration can occur at the C-5 position of the oxazole nucleus. clockss.org

Table 2: Regioselectivity of Electrophilic Substitution on the Oxazole Ring

| Position | Reactivity | Rationale |

|---|---|---|

| C-5 | Most reactive | Preferred site for electrophilic attack in 1,3-azoles. scribd.comclockss.org |

| C-4 | Moderately reactive | Less favored than C-5; MO calculations show higher electron density at C-4 than C-5 in some cases. clockss.org |

Nucleophilic Substitution at C-2

The oxazole ring in this compound can undergo nucleophilic substitution, particularly at the C-2 position. cutm.ac.in This reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which makes the C-2 carbon electrophilic. However, oxazoles are generally considered to be only weakly basic and can be susceptible to ring cleavage under harsh acidic or nucleophilic conditions. slideshare.netscribd.com

Generally, direct nucleophilic substitution on an unsubstituted oxazole ring is uncommon. scribd.com For a successful substitution to occur, the C-2 position typically requires a good leaving group. cutm.ac.in The ease of displacement of halogens on the oxazole ring follows the order C-2 >> C-4 > C-5. scribd.com

The mechanism of nucleophilic substitution can vary, with SN1 and SN2 pathways being the principal routes. wikipedia.org In an SN1 reaction, the leaving group departs in a slow, rate-determining step to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. byjus.comyoutube.comchemguide.co.uk Conversely, the SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs, leading to an inversion of stereochemical configuration if the carbon is chiral. byjus.commasterorganicchemistry.com The specific mechanism is influenced by factors such as the stability of the potential carbocation, steric hindrance at the reaction center, and the nature of the solvent. byjus.commasterorganicchemistry.com

Metal-Assisted Cross-Coupling Reactions

Metal-assisted cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to this compound derivatives. These reactions typically involve a palladium or other transition metal catalyst to couple an organometallic reagent with an organic halide or triflate. ignited.in

A variety of cross-coupling reactions have been utilized to functionalize the this compound core, including Suzuki-Miyaura, Stille, and Heck reactions. ignited.inresearchgate.netvulcanchem.com For these reactions to proceed, the this compound must first be functionalized with a suitable group, such as a halogen or a triflate, to act as the electrophilic partner. Alternatively, the oxazole can be converted into an organometallic species to serve as the nucleophilic partner. ignited.in

The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. vulcanchem.comnih.gov This method has been used for the arylation of oxazoles at various positions. organic-chemistry.org For example, 2-aryl-4-trifloyl oxazoles can be coupled with a range of boronic acids. organic-chemistry.org Similarly, Stille coupling utilizes organotin reagents as the nucleophilic partner. ignited.inresearchgate.net The Heck reaction, on the other hand, couples the oxazole with an alkene. researchgate.net

The regioselectivity of these cross-coupling reactions is a key consideration. By carefully choosing the starting materials and reaction conditions, it is possible to selectively functionalize the C-2, C-4, or C-5 positions of the oxazole ring. ignited.inorganic-chemistry.org For instance, the remaining bromine at the 4-position of certain this compound derivatives offers an opportunity for subsequent functionalization through metal-assisted cross-coupling reactions, providing access to fully substituted oxazoles. thieme-connect.comthieme-connect.com

Table 1: Examples of Metal-Assisted Cross-Coupling Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-phenyloxazole | Various Electrophiles | LDA, THF, -80 °C to 0 °C | 5-Substituted-4-bromo-2-phenyloxazoles | Good | thieme-connect.comthieme-connect.com |

| 2-Aryl-4-trifloyl oxazoles | Boronic acids | 5 mol% PdCl₂(PPh₃)₂, Na₂CO₃, dioxane, 150°C, 20 min (microwave) | 2,4-Diaryl-oxazoles | Not Specified | organic-chemistry.org |

| 2-Chloro-4-phenyl oxazole | Boronic acids | 5 mol% PdCl₂(PPh₃)₂, Na₂CO₃, dioxane, 150°C, 20 min (microwave) | 2-Aryl-4-phenyl-oxazoles | Not Specified | organic-chemistry.org |

| 4-Iodobenzyl oxazole derivative | Boronic acids | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane | Biphenyl-substituted oxazole | 62 | nih.gov |

| 5-Phenyloxazole | Bu₃SnCl | n-BuLi, -78 °C | 2-(Tributylstannyl)-5-phenyloxazole | Not Specified | ignited.in |

Rearrangement Reactions

This compound and its derivatives can undergo rearrangement reactions, which involve the intramolecular reorganization of their atomic structure. These transformations are often induced by photochemical or chemical means.

Photorearrangement of this compound

Upon irradiation with ultraviolet light, this compound undergoes photorearrangement to yield several products. researchgate.netrsc.orgrsc.org When irradiated in solvents like benzene or cyclohexane, this compound can isomerize to 4-phenyloxazole and also form 3-phenyl-2H-azirine-2-carbaldehyde. researchgate.netrsc.orgrsc.orgrsc.org The azirine intermediate is thermally unstable and can further rearrange to produce 3-phenylisoxazole (B85705). researchgate.netrsc.orgrsc.org

These photorearrangements are classified based on the atoms that interchange positions within the heterocyclic ring. rsc.orgrsc.org

Type A rearrangement involves the formal interchange of two adjacent ring atoms.

Type B rearrangement involves the formal exchange of atoms at positions 2 and 4, or 3 and 5.

The photorearrangement of this compound to 4-phenyloxazole is an example of a Type B rearrangement. rsc.orgrsc.org The formation of 3-phenylisoxazole via the azirine intermediate is a more complex process. The proposed mechanism for the Type A rearrangement involves a ring-contraction–ring-expansion sequence, while a pathway involving a bicyclic intermediate is suggested for the Type B rearrangement. rsc.orgrsc.org The electronic structure of the oxazole plays a significant role in determining the course of the photolysis. rsc.orgrsc.org

Halogen Migration (Halogen Dance)

The "halogen dance" is a base-induced intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. thieme-connect.comnih.gov This reaction has been successfully applied to the oxazole system, specifically with this compound derivatives. thieme-connect.comthieme-connect.com

Starting with 5-bromo-2-phenyloxazole, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (-80 °C) leads to deprotonation at the C-4 position. thieme-connect.comthieme-connect.comnih.gov This generates a lithiated intermediate which, upon warming, facilitates the migration of the bromine atom from the C-5 to the C-4 position, resulting in a more stable 5-lithio-4-bromo-2-phenyloxazole intermediate. thieme-connect.comnih.gov This intermediate can then be quenched with various electrophiles to introduce a substituent at the C-5 position, yielding 4-bromo-5-substituted-2-phenyloxazoles. thieme-connect.comthieme-connect.com This methodology provides a convenient route to synthesize otherwise difficult-to-access 4,5-disubstituted 2-phenyloxazoles. thieme-connect.com

The general mechanism involves a cascade of metal-halogen exchange reactions between the initially formed lithiated species and the starting bromo-oxazole. thieme-connect.com This reaction highlights the ability to manipulate the substitution pattern on the this compound ring through controlled rearrangement reactions.

Table 2: Products from Halogen Dance Reaction of 5-Bromo-2-phenyloxazole

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O | 4-Bromo-2-phenyloxazole (B1590282) | Not Specified | thieme-connect.com |

| PhCHO | (4-Bromo-2-phenyloxazol-5-yl)phenylmethanol | 78 | thieme-connect.com |

| DMF | 4-Bromo-2-phenyloxazole-5-carbaldehyde | Not Specified | thieme-connect.com |

| CO₂ | 4-Bromo-2-phenyloxazole-5-carboxylic acid | Not Specified | thieme-connect.com |

| Me₃SiCl | 4-Bromo-5-(trimethylsilyl)-2-phenyloxazole | Not Specified | thieme-connect.com |

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization of 2-Phenyloxazole and Derivatives

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound and its analogues. Techniques such as FTIR, NMR, mass spectrometry, and UV-Vis spectroscopy offer complementary information, painting a complete picture of the molecular framework and its electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound derivatives, FTIR spectra reveal characteristic absorption bands corresponding to the vibrations of their constituent bonds.

For instance, the FTIR spectrum of 4-benzylidene-2-phenyloxazol-5(4H)-one shows prominent peaks at 3080.05 cm⁻¹ (aromatic C-H stretching), 1793.68 cm⁻¹ (C=O stretching of the oxazolone (B7731731) ring), 1652.88 cm⁻¹ (C=N stretching), and 1550.66 cm⁻¹ (C=C stretching). innovareacademics.in The spectrum also displays bands at 1292.22 cm⁻¹ and 1159.14 cm⁻¹, which are attributed to C-N and C-O stretching vibrations, respectively. innovareacademics.in Aromatic C-H bending vibrations for the monosubstituted benzene (B151609) ring are observed at 690.47 cm⁻¹. innovareacademics.in

In another example, the FTIR spectrum of 2-(4-chlorophenyl)-5-phenyloxazole exhibits characteristic peaks at 1604, 1478, 1403, 1133, and 1089 cm⁻¹. rsc.org Similarly, for 2-(4-chlorophenyl)-5-propyloxazole, the significant infrared absorptions are found at 1609, 1545, 1483, 1406, 1123, 1092, and 1014 cm⁻¹. rsc.org These vibrational signatures are crucial for confirming the presence of the oxazole (B20620) core and the attached phenyl groups. The precise positions of these bands can be influenced by the nature and position of substituents on the phenyl rings.

Table 1: Characteristic FTIR Absorption Bands for Selected this compound Derivatives

| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | 1793.68 | 1652.88 | 3080.05 | innovareacademics.in |

| 2-(4-Chlorophenyl)-5-phenyloxazole | - | - | - | rsc.org |

| 2-(4-Chlorophenyl)-5-propyloxazole | - | - | - | rsc.org |

Note: A '-' indicates that the specific data was not provided in the cited sources.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound derivatives in solution. Both ¹H-NMR and ¹³C-NMR provide a wealth of information regarding the chemical environment of each proton and carbon atom.

¹H-NMR: The proton NMR spectrum of 2-amino-4-phenyloxazole in DMSO-d₆ displays a sharp singlet at δ 7.87 ppm, which is attributed to the H-5 proton of the oxazole ring. bioline.org.br The protons of the amino group appear as a singlet at δ 6.74 ppm. bioline.org.br The phenyl protons resonate in the aromatic region, with a doublet at δ 7.63 ppm (2H), a triplet at δ 7.35 ppm (2H), and a triplet at δ 7.23 ppm (1H). bioline.org.br For 4-benzylidene-2-phenyloxazol-5(4H)-one in CDCl₃, the olefinic proton (=CH-) gives a singlet at δ 7.151 ppm, while the ten aromatic protons appear as a multiplet between δ 7.260 and 7.903 ppm. innovareacademics.in

¹³C-NMR: The carbon NMR spectrum of 2-amino-4-phenyloxazole (in DMSO-d₆) shows signals at δ 161.7 (C2), 139.1 (C4), 132.1 (C5), and several peaks for the phenyl ring carbons at δ 128.6, 127.4, 127.3, and 124.8. bioline.org.br In the case of 2-phenyl-5-(4-(trifluoromethyl)phenyl)oxazole in CDCl₃, the carbon signals are observed at δ 161.98, 149.82, 131.20, 130.75, 130.18, 128.90, 127.07, 126.47, 126.03, 126.00, 125.97, 125.93, 125.23, and 124.20. The specific chemical shifts are highly dependent on the solvent and the electronic nature of the substituents. rsc.orgacs.orgturkjps.org

Table 2: ¹H-NMR and ¹³C-NMR Data for 2-Amino-4-phenyloxazole in DMSO-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| H-5 | 7.87 (s, 1H) | 132.1 | bioline.org.br |

| NH₂ | 6.74 (s, 2H) | - | bioline.org.br |

| Phenyl-H | 7.63 (d, 2H), 7.35 (t, 2H), 7.23 (t, 1H) | 128.6, 127.4, 127.3, 124.8 | bioline.org.br |

| C-2 | - | 161.7 | bioline.org.br |

| C-4 | - | 139.1 | bioline.org.br |

Note: Multiplicity is denoted in parentheses (s=singlet, d=doublet, t=triplet).

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. Liquid chromatography-mass spectrometry (LC/MS) is often employed for the analysis of this compound derivatives.

For this compound, the LC-MS analysis shows a molecular ion peak [M+H]⁺ at m/z 146. In the case of 2-amino-4-phenyloxazole, the electron ionization mass spectrum (EIMS) displays a prominent molecular ion peak at m/z 160 (93% relative abundance) and a major fragment ion at m/z 104 (100% relative abundance). bioline.org.br High-resolution mass spectrometry (HRMS) further confirms the elemental composition, with a calculated value of 160.0637 for C₉H₈N₂O and a found value of 160.0607. bioline.org.br

The fragmentation of 2,5-diphenyloxazole (B146863) under electron ionization is characterized by consecutive losses of CO, HCN, and H. clockss.org A notable feature in the mass spectra of di- and triphenyl-substituted oxazoles is the presence of peaks at m/z 165 and 166, which are suggested to correspond to the fluorene (B118485) cation and radical ion, respectively, arising from skeletal rearrangements. clockss.org

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Mode | [M+H]⁺ or M⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound | LC-MS | 146 | - | |

| 2-Amino-4-phenyloxazole | EIMS | 160 | 131, 104, 89, 77 | bioline.org.br |

| 2,5-Diphenyloxazole | EI-MS | 221 | 165, 166 | clockss.orgnist.gov |

Note: A '-' indicates that the specific data was not provided in the cited sources.

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The absorption spectra of this compound and its derivatives are characterized by intense bands in the UV region, typically arising from π→π* transitions within the conjugated system.

For example, 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), a well-known scintillator containing the this compound moiety, exhibits an absorption maximum (λ_max) at 359 nm in cyclohexane (B81311), with a molar extinction coefficient (ε) of 47,000 M⁻¹cm⁻¹. photochemcad.com The position and intensity of the absorption bands are sensitive to substituents and the solvent environment. researchgate.net For instance, a novel oxazolone derivative, CBOZ (5), shows a single absorption band at approximately 370 nm, which is attributed to a π→π* transition. gexinonline.com The absorption maxima for some 2-(2'-hydroxyphenyl)benzoxazole derivatives, which absorb in the UVA range, have been reported between 336 and 374 nm. scielo.br The study of solvatochromism, the shift in λ_max with solvent polarity, can provide insights into the change in dipole moment upon electronic excitation. researchgate.net

Table 4: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) | Cyclohexane | 359 | 47,000 | photochemcad.com |

| CBOZ (5) | - | ~370 | - | gexinonline.com |

| 2-(Amino-2'-hydroxyphenyl)benzoxazole (1) | Ethanol | 336 | 1.83 x 10⁴ | scielo.br |

| 2-(Amino-2'-hydroxyphenyl)benzoxazole (2) | Ethanol | 374 | 5.30 x 10⁴ | scielo.br |

| 2-(Amino-2'-hydroxyphenyl)benzoxazole (3) | Ethanol | 339 | 1.69 x 10⁵ | scielo.br |

Note: A '-' indicates that the specific data was not provided in the cited sources.

Many this compound derivatives are highly fluorescent, a property that is central to their application in various fields. Photoluminescence (PL) spectroscopy, which measures the emission of light from a substance after it has absorbed photons, is used to characterize this fluorescence.

The compound 2-(1-naphthyl)-5-phenyloxazole (B1266115) is noted for its excellent fluorescence, which is beneficial for applications in organic light-emitting diodes (OLEDs). chemimpex.com The emission properties, such as the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f), are highly dependent on the molecular structure and the surrounding environment. For POPOP in cyclohexane, the fluorescence quantum yield is a high 0.93. photochemcad.com Studies on oxazolone derivatives have reported emission maxima in the range of 390-535 nm. gexinonline.com For a specific derivative, 4-(4′-N,N-dimethylbenzylidene)-2-phenyloxazol-5-(4H)-one, the absorption and emission maxima were found to be at ~465 nm and ~522 nm, respectively. gexinonline.com The investigation of PL properties in different solvents can reveal information about the nature of the excited state, including its polarity and susceptibility to non-radiative decay processes. researchgate.netgexinonline.com

Table 5: Photoluminescence Data for Selected this compound Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ_max (nm) | Quantum Yield (Φ_f) | Reference |

|---|---|---|---|---|---|

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) | Cyclohexane | - | - | 0.93 | photochemcad.com |

| 4-(4′-N,N-Dimethylbenzylidene)-2-phenyloxazol-5-(4H)-one | - | - | ~522 | - | gexinonline.com |

| CBOZ (5) | Chlorobenzene, Chloroform, Acetone, Methanol | ~380 | ~438, ~553 | - | gexinonline.com |

Note: A '-' indicates that the specific data was not provided in the cited sources.

UV-Vis Absorption Spectroscopy

Photophysical and Photochemical Investigations

The photophysical and photochemical behavior of this compound derivatives is a rich area of research, driven by their potential in photonics, electronics, and as fluorescent probes. gexinonline.com These investigations aim to understand the processes that occur following the absorption of light, including energy relaxation, emission, and any chemical reactions that may be induced.

Oxazolone derivatives, in particular, have been shown to exhibit interesting photophysical properties. gexinonline.com The electronic properties of these molecules can be tuned by introducing electron-donating or electron-withdrawing groups, creating "push-pull" systems. researchgate.net This can lead to significant solvatochromic shifts in both absorption and emission spectra, indicating a substantial change in the dipole moment between the ground and excited states. researchgate.net

For example, the photophysical properties of certain 2-phenyl-1,3-oxazol-5(4H)-ones were studied in various solvents, revealing that an increase in solvent polarity facilitates non-radiative relaxation processes. researchgate.net In a study of new oxazolone derivatives, absorption maxima were observed between 350-480 nm with emission maxima ranging from 390-535 nm. gexinonline.com Another investigation into 5-phenyl-2-(2'-phenyloxazol-5'-yl)-1,3,4-oxadiazole and its derivatives found a linear relationship between the absorption maxima and Hammett's substituent constants, suggesting that the four rings of each compound are more coplanar in the first excited state (S₁) than in the ground state (S₀). sioc-journal.cn These studies are crucial for the rational design of new materials with tailored optical properties for specific applications.

Quantum Yield Determinations (e.g., fluorescence, triplet)

Electrochemical Analysis

Cyclic voltammetry (CV) is an electrochemical method used to probe the redox behavior of compounds and to estimate the energy levels of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For derivatives of this compound, CV has been instrumental in characterizing their electronic properties. gexinonline.comresearchgate.netgexinonline.com The oxidation potential, measured by CV, is directly related to the HOMO energy level, which represents the ability of the molecule to donate an electron. The LUMO energy can then be estimated by combining the HOMO energy with the optical band gap determined from UV-Vis absorption spectra. researchgate.netgexinonline.com In a study of a novel triazine-based oxazolone derivative, CV analysis revealed HOMO and LUMO energy levels of -5.87 eV and -2.85 eV, respectively. gexinonline.comresearchgate.netgexinonline.com These electrochemical parameters are essential for designing and evaluating materials for applications in organic electronics, such as organic photovoltaics. researchgate.net

Table 3: Electrochemical Data for a this compound Derivative from Cyclic Voltammetry

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Measurement Conditions | Reference |

|---|---|---|---|---|

| 4-((4,6-bis(4-((Z)-(5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)-1,3,5-triazin-2-yl)oxy)benzaldehyde | -5.87 | -2.85 | Glassy carbon working electrode, saturated calomel (B162337) reference electrode (SCE), platinum wire counter electrode, at a scan rate of 100 mV/s | gexinonline.comresearchgate.netgexinonline.com |

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is an electrochemical technique used to investigate the redox properties of chemical species at very low concentrations. wikipedia.org The method applies a series of regular voltage pulses superimposed on a linearly increasing potential ramp. wikipedia.orgpineresearch.com The current is measured twice for each pulse: once just before the pulse is applied and again at the end of the pulse. The difference in current is then plotted against the potential. wikipedia.org This differential measurement technique effectively minimizes the contribution of non-faradaic (charging) currents, which significantly enhances sensitivity compared to other voltammetric methods like linear sweep voltammetry. wikipedia.orgpineresearch.com

The key advantages of DPV include its high sensitivity, with detection limits often reaching the 10⁻⁸ M range, and its ability to distinguish between different electrochemical processes. wikipedia.org The resulting voltammogram shows a peak-shaped output, where the peak potential (Eₚ) is related to the half-wave potential (E₁/₂) of the analyte, and the peak current (Iₚ) is directly proportional to its concentration. wikipedia.org

While specific DPV studies focused solely on the parent this compound compound are not extensively detailed in the reviewed literature, the technique is widely applied to study its derivatives. For instance, DPV has been used in the electrochemical analysis of various heterocyclic compounds, including those with oxazole cores, to determine their oxidation and reduction potentials. tubitak.gov.tr The optimization of DPV parameters, such as pulse amplitude and pulse time, is crucial for achieving the best results, as shown in studies of various electroactive species. nih.gov For oxazole-based compounds, DPV can provide valuable insights into how different substituents on the phenyl or oxazole rings affect the electron transfer properties of the molecule.

Rotating Disk Electrode (RDE) Studies

Rotating Disk Electrode (RDE) voltammetry is a powerful hydrodynamic electrochemical technique used to study the kinetics and mechanisms of electrode reactions. mpie.de In an RDE setup, the working electrode is a disk that rotates at a constant and precisely controlled angular velocity in the electrolyte solution. pineresearch.com This rotation creates a well-defined and predictable flow of solution towards the electrode surface, resulting in a constant and controllable rate of mass transport of the analyte to the electrode. mpie.depineresearch.com

By systematically varying the rotation rate, it is possible to distinguish between reaction-controlled and mass-transport-controlled processes. mpie.de The limiting current measured in an RDE experiment is described by the Levich equation, which relates the current to the rotation rate, the concentration of the electroactive species, and its diffusion coefficient. pineresearch.com This allows for the determination of important kinetic parameters, such as reaction rate constants.

The RDE method is a standard procedure for evaluating the activity of catalysts and studying complex electrochemical reactions. mpie.de Although specific RDE studies centered on this compound are not prominent in the literature, the technique has been applied to investigate related systems, such as azulene (B44059) derivatives containing an oxazolone ring. dntb.gov.ua For this compound and its derivatives, RDE could be employed to investigate the kinetics of their oxidation or reduction processes, understand the stability of radical intermediates, and determine the number of electrons transferred in the redox reaction. The evolution of RDE, the Rotating Ring-Disk Electrode (RRDE), further allows for the detection of reaction intermediates generated at the disk by a surrounding ring electrode, offering deeper mechanistic insights. biologic.net

Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory, collectively known as frontier molecular orbitals. ossila.com The energy of the HOMO relates to a molecule's ability to donate an electron (its oxidation potential), while the LUMO energy relates to its ability to accept an electron (its reduction potential). ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. ossila.comnih.gov

The HOMO and LUMO energy levels of this compound and its derivatives can be determined through both experimental and computational methods.

Experimental Determination: Cyclic Voltammetry (CV) is a primary electrochemical method used to estimate HOMO and LUMO energy levels. ossila.com The onset oxidation (Eₒₓ) and reduction (EᵣₑᏧ) potentials measured by CV can be used to calculate the orbital energies using empirical equations. rsc.org For a novel oxazolone derivative incorporating this compound moieties, 4-((4,6-bis(4-((Z)-(5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)-1,3,5-triazin-2-yl)oxy)benzaldehyde (CBOZ (5)), the HOMO and LUMO levels were determined to be -5.87 eV and -2.85 eV, respectively, via CV. gexinonline.com The HOMO-LUMO gap can also be estimated from the absorption edge in UV-Vis spectroscopy. nih.gov

Computational Determination: Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely used to compute the energies of frontier orbitals. nih.govirjweb.com These calculations provide theoretical values that complement experimental findings. For instance, calculations on oxazole and its derivatives show that substituting the oxazole ring with a phenyl group affects the distribution of HOMO and LUMO densities. nih.gov While the phenyl group has little effect on the HOMO density, it tends to slightly pull the LUMO's electronic densities. nih.gov

The table below presents data for a complex derivative containing the this compound structure, illustrating the typical values obtained from experimental and computational methods.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| CBOZ (5) | Cyclic Voltammetry (Experimental) | -5.87 | -2.85 | 3.02 | gexinonline.com |

| CBOZ (5) | DFT (Computational) | -5.71 | -2.69 | 3.02 | gexinonline.com |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of organic molecules like this compound. irjweb.com This computational method allows for the prediction of various molecular properties by calculating the electron density of a system, which is computationally less intensive than solving the many-electron Schrödinger equation directly. irjweb.com

DFT studies on oxazole derivatives typically employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6–311++G(d,p), to achieve a balance between accuracy and computational cost. irjweb.comresearchgate.net These studies provide detailed insights into:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional structure of this compound, predicting bond lengths, bond angles, and dihedral angles. For oxazol-5-one derivatives, calculated geometries have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.netnih.gov

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) can be computed and compared with experimental spectra to aid in the assignment of vibrational modes.